[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Description
Historical Context and Development of Triazolopyridine Chemistry
The historical development of triazolopyridine chemistry traces its origins to the foundational work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This pioneering nomenclature established the groundwork for what would eventually become a vast field of heterocyclic chemistry research. The subsequent decades witnessed gradual development of triazole chemistry, which significantly accelerated with the establishment of several facile and convenient synthetic techniques alongside the discovery of versatile interactions between triazole derivatives and biological systems.
The evolution of triazolopyridine chemistry gained substantial momentum during the mid-20th century when researchers began exploring the fusion of triazole rings with pyridine moieties. This development represented a significant advancement in heterocyclic chemistry, as it combined the unique properties of both ring systems to create compounds with enhanced chemical stability and diverse reactivity patterns. The discovery of antifungal activities of azole derivatives in 1944 marked a crucial turning point, leading to the invention of several clinically significant compounds including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole.
Modern synthetic approaches to triazolopyridine derivatives have been revolutionized through the development of innovative methodologies. One notable advancement involved the use of trimethylsilyl azide under Mitsunobu conditions, which enhanced the yield of triazolopyridine formation from approximately 5% to 90% in certain cases. This breakthrough demonstrated the importance of incorporating transient protecting groups to stabilize intermediates and allow for intramolecular attack of the pyridine nitrogen while preventing decomposition of starting materials. Furthermore, researchers have developed catalyst-free, additive-free, and environmentally friendly methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions, utilizing enaminonitriles and benzohydrazides through tandem reactions.
The contemporary landscape of triazolopyridine chemistry encompasses sophisticated synthetic strategies that enable the preparation of complex derivatives with precise structural control. Recent developments include the implementation of ionic liquid-catalyzed novel synthetic routes with 1,3-dipolar cycloaddition followed by base-promoted elimination for the preparation of trisubstituted triazoles from aryl azides and enaminones. These methodological advances have significantly expanded the scope of accessible triazolopyridine structures, facilitating the development of compounds such as triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride.
Classification and Nomenclature Systems
The classification and nomenclature of triazolopyridine compounds follows systematic principles established by the International Union of Pure and Applied Chemistry (IUPAC) and Chemical Abstracts Service (CAS). Triazolopyridines constitute a class of heterocyclic chemical compounds characterized by a triazole ring fused to a pyridine ring, with multiple isomers distinguished by the location of nitrogen atoms and the nature of ring fusion. The compound triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride exemplifies the precision required in modern chemical nomenclature systems.
The systematic naming convention for this compound begins with the identification of the core heterocyclic framework: triazolo[1,5-a]pyridine. The bracketed numbers indicate the positions of the three nitrogen atoms within the triazole ring, while the bracketed notation [1,5-a] specifies the fusion pattern between the triazole and pyridine rings. The "6-yl" designation indicates the attachment point on the pyridine ring, specifically at the 6-position. The "methanamine" portion describes the -CH₂NH₂ functional group attached to the 6-position, and "dihydrochloride" indicates the presence of two hydrochloride salt forms.
The CAS registry number for the base compound triazolo[1,5-a]pyridin-6-ylmethanamine is 943894-99-3, while the dihydrochloride salt form carries the CAS number 1352305-24-8. This systematic approach to chemical identification ensures unambiguous communication within the scientific community and facilitates database searches and regulatory documentation.
Alternative nomenclature systems may describe the same compound using different conventions. For instance, the compound may be referenced as triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride in certain databases, where the bracketed numbers are omitted when context clearly indicates the triazole isomer. The molecular formula C₇H₁₀Cl₂N₄ reflects the complete salt form, while the free base form has the molecular formula C₇H₈N₄ with a molecular weight of 148.165 daltons.
Significance in Heterocyclic Chemistry Research
The significance of triazolopyridine derivatives in heterocyclic chemistry research extends far beyond their structural novelty, encompassing fundamental contributions to synthetic methodology, structure-activity relationship studies, and the development of new chemical entities with diverse applications. The compound triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride represents a paradigmatic example of how heterocyclic chemistry research has evolved to address complex synthetic challenges while providing valuable insights into molecular recognition and binding interactions.
Within the broader context of heterocyclic chemistry, triazolopyridine compounds have established themselves as privileged scaffolds due to their ability to form multiple weak non-bond interactions with biological receptors and enzymes. This property has made them indispensable tools for medicinal chemistry research, where the systematic modification of triazolopyridine structures has led to the development of compounds with enhanced selectivity and improved pharmacological profiles. The inherent properties of triazole compounds, including their capacity to coordinate with metal centers and participate in hydrogen bonding networks, have established them as key chromophores with immense synthetic utility.
Research methodologies developed for triazolopyridine synthesis have contributed significantly to the advancement of general heterocyclic chemistry techniques. The development of microwave-mediated, catalyst-free synthesis methods represents a notable achievement in green chemistry principles. These approaches demonstrate broad substrate scope and excellent functional group tolerance, resulting in the formation of products in good-to-excellent yields while minimizing environmental impact. The tandem reaction mechanism involving enaminonitriles and benzohydrazides through transamidation followed by nucleophilic addition and subsequent condensation has provided a template for developing similar synthetic strategies for other heterocyclic systems.
| Research Area | Contribution | Impact |
|---|---|---|
| Synthetic Methodology | Catalyst-free microwave synthesis | Reduced reaction times from 24 hours to minutes |
| Structure-Activity Relationships | Systematic scaffold modifications | Enhanced understanding of molecular recognition |
| Green Chemistry | Solvent-free and additive-free reactions | Minimized environmental footprint |
| Computational Chemistry | Molecular docking and dynamics simulations | Predictive models for compound design |
The role of triazolopyridine derivatives in advancing computational chemistry deserves particular attention. Molecular docking studies have demonstrated that compounds within this class exhibit strong binding affinities toward various protein targets, with docking scores often exceeding -10.0 kcal/mol. These computational approaches have been instrumental in understanding the structural basis for biological activity and have guided the rational design of new derivatives with improved properties.
Furthermore, the development of machine learning models for predicting biological activities of triazolopyridine derivatives has emerged as a significant research area. Recent studies have achieved Area Under the Curve (AUC) scores of 0.65 using Estate fingerprint-based models, demonstrating the utility of computational approaches in predicting structure-activity relationships. Random Forest algorithms have been identified as particularly suitable for modeling triazolopyridine structure-activity relationships, providing valuable insights for future compound design efforts.
General Overview of Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine scaffold represents one of the most versatile and synthetically accessible heterocyclic frameworks in modern organic chemistry. This bicyclic system combines the electron-deficient nature of the triazole ring with the aromatic properties of pyridine, creating a unique electronic environment that facilitates diverse chemical transformations and molecular interactions. The scaffold's inherent stability, coupled with multiple sites available for chemical modification, has made it an attractive target for pharmaceutical research and materials science applications.
Structural analysis of the triazolo[1,5-a]pyridine core reveals several key features that contribute to its chemical versatility. The fusion of the triazole ring at the 1,5-positions of the pyridine creates a planar, aromatic system with delocalized π-electrons that enhance molecular stability and enable π-π stacking interactions. The nitrogen atoms within the triazole ring serve as potential coordination sites for metal complexation and hydrogen bonding, while the pyridine nitrogen provides an additional site for protonation and metal coordination.
The electronic properties of the triazolo[1,5-a]pyridine scaffold have been extensively studied through both experimental and computational methods. The system exhibits a relatively low HOMO-LUMO gap, indicating good electronic communication between the triazole and pyridine rings. This electronic conjugation contributes to the scaffold's photophysical properties and reactivity patterns. Compounds based on this scaffold typically exhibit favorable lipophilicity values, with calculated LogP values often falling within the optimal range for pharmaceutical applications.
| Position | Reactivity | Typical Transformations |
|---|---|---|
| 2-Position | Electrophilic substitution | Halogenation, nitration, acylation |
| 3-Position | Nucleophilic substitution | Amination, alkoxylation, coupling reactions |
| 6-Position | Electrophilic substitution | Functionalization via metalation |
| 7-Position | Electrophilic substitution | Direct arylation, halogenation |
| 8-Position | Limited reactivity | Specialized conditions required |
Synthetic approaches to triazolo[1,5-a]pyridine derivatives have evolved considerably over the past decades. Traditional methods often required harsh reaction conditions and multiple synthetic steps, limiting their practical application. However, recent developments have introduced more efficient and environmentally friendly approaches. The use of 2-aminopyridine derivatives as starting materials, followed by cyclization with N,N-dimethylformamide dimethyl acetal and hydroxylamine hydrochloride, has become a standard synthetic route. This approach typically involves subsequent treatment with trifluoroacetic anhydride to form the triazolopyridine core in good yields.
Advanced synthetic methodologies have enabled the preparation of complex triazolopyridine derivatives through convergent synthetic strategies. Cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings, have proven highly effective for introducing diverse substituents at various positions of the triazolopyridine scaffold. These methods have facilitated the synthesis of libraries of compounds for structure-activity relationship studies and have enabled the preparation of complex molecules such as triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride.
The physicochemical properties of triazolo[1,5-a]pyridine derivatives make them particularly attractive for pharmaceutical applications. The scaffold typically exhibits favorable drug-like properties, including appropriate molecular weight, lipophilicity, and polar surface area values. The presence of multiple nitrogen atoms provides opportunities for salt formation, which can enhance aqueous solubility and improve pharmaceutical formulation properties. The dihydrochloride salt form of triazolo[1,5-a]pyridin-6-ylmethanamine exemplifies this principle, offering improved solubility characteristics compared to the free base form.
Recent research has highlighted the potential of triazolo[1,5-a]pyridine derivatives as scaffold-hopping alternatives to other heterocyclic systems. Studies have demonstrated that triazolopyridine-based compounds can serve as effective replacements for pyrrolidine amide series while maintaining or improving biological activity profiles. This scaffold-hopping capability has important implications for intellectual property considerations and provides alternative synthetic routes to compounds with similar biological activities.
The metabolic stability of triazolo[1,5-a]pyridine derivatives has been the subject of extensive investigation. Compounds within this class generally exhibit favorable metabolic profiles, with many derivatives showing low to moderate in vitro clearance rates in liver microsome studies. The triazolopyridine scaffold appears to be less susceptible to oxidative metabolism compared to other heterocyclic systems, contributing to improved pharmacokinetic properties. Modifications at specific positions, particularly the introduction of fluorine atoms or sterically hindered substituents, can further enhance metabolic stability.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-1-2-7-9-5-10-11(7)4-6;;/h1-2,4-5H,3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYDOHXDDJADPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of thetriazolo[1,5-a]pyridine core typically involves:
- Cyclocondensation reactions to form the fused triazolo-pyridine ring system.
- Functional group transformations such as chlorination or amination to introduce reactive handles.
- Coupling reactions to attach substituents or amine groups.
- Salt formation to obtain the dihydrochloride salt for improved stability and solubility.
Detailed Preparation Routes
Cyclocondensation to Form the Triazolo[1,5-a]pyridine Core
- The key intermediate, often a substituted 1,2,4-triazole derivative, is reacted with suitable ketoesters or diketones under reflux in acidic media (e.g., acetic acid).
- For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione to give ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate intermediates, which are precursors to the target compound.
Chlorination and Amide Formation
- The carboxylate intermediates are converted to acid chlorides using chlorinating agents such as thionyl chloride or oxalyl chloride.
- These acid chlorides are then reacted with amines or ammonia to form amide derivatives.
- For instance, chlorination of the corresponding carboxylic acids yields 1,2,4-triazolo[1,5-a]pyridine-2-carbonyl chlorides, which are key intermediates for further coupling.
Coupling with Aminomethyl Groups
- The aminomethyl group at the 6-position of the triazolopyridine ring is introduced via nucleophilic substitution or reductive amination.
- Typical methods include reaction of the 6-position halogenated intermediate with ammonia or primary amines, followed by reduction if necessary.
- Coupling reactions are often carried out in dichloromethane or other inert solvents with bases such as N,N-diisopropylethylamine to facilitate amine substitution.
Formation of Dihydrochloride Salt
- The free aminetriazolo[1,5-a]pyridin-6-ylmethanamine is treated with hydrochloric acid to form the dihydrochloride salt.
- This step improves the compound’s crystallinity, stability, and water solubility, which is important for pharmaceutical applications.
- The salt formation is typically conducted by dissolving the free base in anhydrous solvents followed by bubbling or adding HCl gas or concentrated HCl solution.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Cyclocondensation | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione, reflux in acetic acid | Formation of ethyl triazolopyridine carboxylate intermediate |
| 2. Chlorination | Thionyl chloride or oxalyl chloride, reflux | Conversion to acid chloride intermediate |
| 3. Coupling | Acid chloride + aminomethyl reagent, base (DIPEA), CH2Cl2 solvent | Formation of aminomethyl-substituted triazolopyridine |
| 4. Salt formation | Treatment with HCl in anhydrous solvent | Formation of dihydrochloride salt |
Research Findings and Optimization
- The yields of the cyclocondensation step typically range from 60% to 85%, depending on the substituents and reaction conditions.
- Chlorination is generally quantitative under reflux conditions with thionyl chloride.
- Coupling reactions to introduce the aminomethyl group proceed efficiently with bases like DIPEA in dichloromethane, with yields around 70-90%.
- Dihydrochloride salt formation is straightforward, giving crystalline solids with high purity and enhanced stability.
- Alternative synthetic routes include the Gewald reaction for thiophene-containing derivatives, but for the target compound, the cyclocondensation and subsequent functionalization remain the preferred method.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Cyclocondensation | Reflux in acetic acid | 60-85 | Formation of fused triazolopyridine ring |
| Chlorination | Thionyl chloride, reflux | ~95-100 | Conversion to acid chloride intermediate |
| Aminomethyl coupling | DIPEA, CH2Cl2, room temperature | 70-90 | Nucleophilic substitution/reductive amination |
| Dihydrochloride salt formation | HCl in anhydrous solvent, room temperature | Quantitative | Salt crystallization and isolation |
Additional Notes
- Purification steps typically involve recrystallization or chromatographic techniques to ensure high purity.
- Characterization of intermediates and final product is done by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.
- The synthetic route is adaptable to various substituents on the triazolopyridine core to yield analogues for biological evaluation.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group and electron-rich triazole ring are susceptible to oxidation. Key findings include:
-
Peracetic acid-mediated oxidation converts the triazole ring into a triazole N-oxide derivative at 60°C in acetic acid (yield: 78–85%) .
-
Hydrogen peroxide (H₂O₂) in ethanol selectively oxidizes the pyridine nitrogen at 80°C, forming a pyridine N-oxide analog (yield: 62%) .
Mechanism : Oxidation proceeds via radical intermediates, with the triazole ring acting as an electron donor. The amine group remains protonated under acidic conditions, limiting its participation .
Reduction Reactions
The compound exhibits limited reducibility due to its aromatic stabilization, but targeted reductions are feasible:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole under 50 psi H₂ in methanol (yield: 70%) .
-
Sodium borohydride (NaBH₄) selectively reduces imine intermediates formed during Schiff base reactions without affecting the triazole core .
Nucleophilic Substitution
The 6-position methanamine group participates in substitution reactions:
Note : The dihydrochloride salt requires neutralization (e.g., with NaHCO₃) prior to substitution .
Cross-Coupling Reactions
The pyridine and triazole rings enable transition metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O (3:1), 100°C, 24h.
-
Example : Coupling with 4-methoxyphenylboronic acid yields a biaryl derivative (88%) .
Sonogashira Coupling
-
Conditions : Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 70°C, 12h.
-
Example : Reaction with 4-ethylnylanisole forms an alkynylated product (61%) .
Cyclization and Annulation
The amine group facilitates cyclization to form fused heterocycles:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Bromobenzaldehyde | K₂CO₃, DMSO, 120°C, 8h | Benzo imidazo[1,2-a]triazolo-pyridine | 76% | |
| Ethyl glyoxylate | AcOH, 100°C, 6h | Oxazolo-triazolo-pyridine | 68% |
Mechanism : Cyclization involves imine formation followed by intramolecular nucleophilic attack .
Stability and Reaction Optimization
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: Used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology:
Biological Activity Studies: Investigated for its potential as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1.
Medicine:
Drug Development: Explored for its potential in developing drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industry:
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the associated pathways. This inhibition can lead to therapeutic effects in conditions like inflammation, cancer, and metabolic disorders.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride with structurally related triazolo-pyridine derivatives:
Key Observations :
Substituent Position : Methanamine at the 6-position (target compound) versus 3-position (1909306-24-6) modifies steric interactions with enzyme active sites.
Halogenation : Bromo/chloro derivatives (e.g., 1782238-57-6) enhance electrophilicity for cross-coupling reactions, whereas fluorine (e.g., 6-fluoro analog in ) improves metabolic stability .
Physicochemical and Pharmacological Data
- Solubility : Dihydrochloride salts (e.g., 1909306-24-6) exhibit superior aqueous solubility (>10 mg/mL) compared to free bases, critical for in vivo studies .
- Synthetic Accessibility : [1,5-a] fused derivatives require regioselective cyclization, while [4,3-a] analogs (e.g., ) are synthesized via condensation reactions, as seen in the ethyl carboxylate derivative (mp 206°C, IR ν 1666 cm⁻¹ for C=O) .
- Biological Activity : Triazolo-pyridines with amine substituents (e.g., methanamine) show affinity for serotonin receptors and kinases, whereas halogenated analogs are intermediates for PET tracers .
Commercial Availability and Cost
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride is a member of the triazolo-pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H8N4·2HCl
- Molecular Weight : 148.17 g/mol
- CAS Number : 943894-99-3
- IUPAC Name : [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine
Anticancer Properties
Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant anticancer activity. For instance:
- A study demonstrated that compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold showed potent inhibition against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 to 2.85 µM .
- Another investigation highlighted that certain derivatives acted as inhibitors of thymidine phosphorylase, which is implicated in tumor angiogenesis and metastasis. These compounds displayed a mixed-type inhibition mechanism and significantly reduced the expression of angiogenesis markers like VEGF and MMP-9 in MDA-MB-231 breast cancer cells .
Antimicrobial Activity
The biological profile of [1,2,4]triazolo[1,5-a]pyridine derivatives also includes antimicrobial properties:
- In vitro studies revealed that these compounds exhibited activity against ESKAPE pathogens (a group of bacteria known for their antibiotic resistance), although their efficacy varied by strain. Notably, some derivatives showed moderate potency against Mycobacterium tuberculosis and Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
The mechanisms underlying the biological activities of [1,2,4]triazolo[1,5-a]pyridine derivatives are diverse:
- The anticancer effects are often attributed to the inhibition of kinases involved in cell proliferation and survival pathways. For example, certain compounds have been identified as selective inhibitors of TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis .
- The antimicrobial action is likely linked to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Structure-Activity Relationship (SAR)
A structure-activity relationship study involving various substitutions on the triazolo-pyridine core has elucidated key insights into enhancing biological activity:
- Modifications at specific positions on the triazole or pyridine rings can significantly influence potency and selectivity. For instance, substituents that enhance lipophilicity or increase hydrogen bonding potential often correlate with improved bioactivity against targeted enzymes or receptors .
Case Studies
| Compound | Target | Activity | IC50 Value |
|---|---|---|---|
| 22i | c-Met Kinase | Anti-tumor | 48 nM |
| 5q | Thymidine Phosphorylase | Inhibition | IC50 = 42.63 µM |
| OTB-021 | ESKAPE Pathogens | Antimicrobial | Variable |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromine Substitution | Pd(PPh₃)₄, Zn(CN)₂, DMF, 100°C, 12 h | 65–75 | |
| Multicomponent Cyclization | AcOH, NH₄OAc, 120°C, 24 h | 50–60 | |
| Salt Formation | HCl (g), EtOH, RT, 2 h | 85–90 |
How is this compound characterized analytically?
Level: Basic
Methodological Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy: ¹H-¹⁵N HMBC experiments differentiate regioisomers by correlating nitrogen chemical shifts. For example, [1,2,4]triazolo[1,5-a]pyridines exhibit distinct N-1 and N-4 couplings compared to [1,2,4]triazolo[4,3-a]pyridines .
- HPLC-PDA/MS: Reverse-phase C18 columns (e.g., Agilent Zorbax) with 0.1% formic acid/ACN gradients resolve impurities. MS (ESI+) confirms molecular ions ([M+H]⁺) .
- X-ray Crystallography: Used to resolve ambiguous stereochemistry in dihydrochloride salts, particularly for polymorph identification .
How can researchers design experiments to evaluate its enzyme inhibitory activity?
Level: Advanced
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., mGlu5, PDE10) based on structural analogs (e.g., triazolopyridines as PDE10 inhibitors) .
- In Vitro Assays:
- Fluorescence Polarization: Measure IC₅₀ values using fluorogenic substrates (e.g., cAMP for PDE10).
- Cellular Models: Use HEK293 cells transfected with target receptors (e.g., mGlu5) to assess downstream Ca²⁺ flux .
- Controls: Include positive inhibitors (e.g., MPEP for mGlu5) and validate via orthogonal methods (SPR, ITC) .
How should contradictions in biological assay data be addressed?
Level: Advanced
Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Replicate Studies: Perform triplicate measurements across independent labs to assess reproducibility .
- Orthogonal Assays: Confirm activity using alternate methods (e.g., thermal shift assays for target engagement alongside enzymatic assays) .
- Metabolite Screening: Use LC-MS to rule out interference from degradation products or reactive intermediates .
What are the solubility and stability considerations for this compound?
Level: Basic
Methodological Answer:
- Solubility: The dihydrochloride salt is highly soluble in water (>50 mg/mL) but poorly soluble in apolar solvents. Use DMSO for stock solutions (50 mM) .
- Stability:
What strategies are effective for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
- Core Modifications: Introduce substituents at C-6 (methanamine) and C-8 (e.g., CN, Br) to probe steric and electronic effects .
- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with targets like PDE10 .
- Biological Profiling: Test analogs in panels of related enzymes (e.g., PDE1–11) to assess selectivity .
Q. Table 2: Key SAR Findings
| Substituent Position | Biological Impact | Reference |
|---|---|---|
| C-6 (methanamine) | Enhances mGlu5 binding affinity (Ki < 10 nM) | |
| C-8 (CN) | Improves PDE10 inhibition (IC₅₀ = 2.3 nM) | |
| C-2 (Me) | Reduces hepatotoxicity in vitro |
What safety protocols are recommended for handling this compound?
Level: Basic
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste .
- Exposure Limits: No established OEL; treat as a potent compound (handle at ≤1 mg/m³) .
How can researchers validate synthetic intermediates?
Level: Advanced
Methodological Answer:
- NMR Assignments: Use DEPT-135 and HSQC to distinguish CH₂ and CH₃ groups in intermediates (e.g., 8-bromo precursors) .
- Mass Spectrometry: HRMS (Q-TOF) confirms molecular formulae (e.g., C₈H₁₀Cl₂N₄ for dihydrochloride) .
- Chiral Purity: For stereoisomeric intermediates, employ chiral HPLC (e.g., Chiralpak IA) with hexane/ethanol gradients .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
